

Trimethyl Citrate in Pharmaceutical Formulations: An In-depth Technical Guide

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Compound of Interest

Compound Name: Trimethyl citrate

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Introduction

Trimethyl citrate, the trimethyl ester of citric acid, is emerging as a noteworthy excipient in the pharmaceutical industry. Its properties as a non-toxic, biocompatible plasticizer make it a compelling alternative to traditional plasticizers in various dosage forms, particularly in coatings for tablets and capsules to modify drug release profiles.^{[1][2][3]} This technical guide provides a comprehensive overview of **trimethyl citrate**, including its physicochemical properties, synthesis, and applications in pharmaceutical formulations, with a focus on its role as a plasticizer. While extensive data is available for the closely related triethyl citrate (TEC), this guide will also draw relevant comparisons and inferences for **trimethyl citrate**, highlighting areas where further research is needed.

Physicochemical Properties of Trimethyl Citrate

Understanding the fundamental properties of **trimethyl citrate** is crucial for its effective application in pharmaceutical development. A summary of its key physicochemical characteristics is presented below.

Table 1: Physicochemical Properties of **Trimethyl Citrate**

Property	Value	References
Chemical Name	Trimethyl 2-hydroxypropane-1,2,3-tricarboxylate	
Synonyms	Methyl citrate, Citric acid trimethyl ester	
CAS Number	1587-20-8	
Molecular Formula	C ₉ H ₁₄ O ₇	[4]
Molecular Weight	234.20 g/mol	[4]
Appearance	White to grayish-white solid, crystals, or powder	[5]
Melting Point	75-82 °C	[2]
Boiling Point	176 °C at 16 mmHg	[2]
Density	1.27 - 1.28 g/cm ³ at 20°C	[4]
Solubility	Slightly soluble in water (53.2 g/L at 20°C); soluble in methanol and chloroform.	[2]
Toxicity	Low toxicity, generally considered non-hazardous.	[1][4]

Synthesis of Trimethyl Citrate

Trimethyl citrate is synthesized via the esterification of citric acid with methanol.[5][6][7] The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid or sulfuric acid.[6][7][8] The removal of water, a byproduct of the reaction, is critical to drive the equilibrium towards the formation of the trimethyl ester and achieve high yields.[6][7]

Experimental Protocol: Synthesis via Esterification with p-Toluenesulfonic Acid Catalyst

This protocol is based on a common method described in the literature for achieving high-purity **trimethyl citrate**.[\[6\]](#)[\[7\]](#)

Materials:

- Citric acid (technical grade)
- Methanol
- p-Toluenesulfonic acid
- Pure water

Procedure:

- **Reaction Setup:** In a reaction flask equipped with a reflux condenser and a distillation apparatus, combine citric acid, methanol, and p-toluenesulfonic acid. A typical molar ratio is 1:5:0.03 (citric acid:methanol:catalyst).
- **Esterification:** Heat the mixture to reflux and maintain for 3-6 hours.[\[9\]](#)
- **Water Removal:** After the initial reflux, switch to a distillation setup and distill the mixture to remove the methanol-water azeotrope. This step is crucial for driving the reaction to completion.
- **Subsequent Esterification Stages:** Cool the reaction mixture and add a fresh portion of methanol. Repeat the reflux and distillation steps. This cycle is typically repeated 3-6 times to ensure complete esterification.[\[9\]](#)
- **Product Isolation:** After the final distillation, add pure water to the cooled residue and heat until all the material dissolves.
- **Crystallization:** Allow the solution to cool to room temperature to induce the crystallization of **trimethyl citrate**.
- **Purification:** Filter the crystals, wash with cold water to remove any remaining impurities, and dry under vacuum.

Simplified Synthesis Method

A simplified, faster method has also been reported, which can be completed in a single day with a yield of around 70%.^[8]

Materials:

- Citric acid (105 g)
- Methanol (80 g)
- Concentrated sulfuric acid (57 g)
- Ammonia solution
- Cold water

Procedure:

- Combine citric acid, methanol, and concentrated sulfuric acid in a flask.
- Boil the mixture for 6 hours. An intermediate precipitate of dimethyl citrate may form and will dissolve upon continued boiling.^[8]
- Cool the mixture in a refrigerator overnight to crystallize the **trimethyl citrate**.
- Filter the crude product and wash it with 50 mL of cold water.
- Stir the product with 100 mL of cold water and slowly add ammonia solution until the solution becomes alkaline to neutralize the sulfuric acid and dissolve the dimethyl citrate byproduct.^[8]
- Filter the pure **trimethyl citrate**, wash with a small amount of cold water (30 mL), and dry. The reported yield is approximately 71%.^[8]

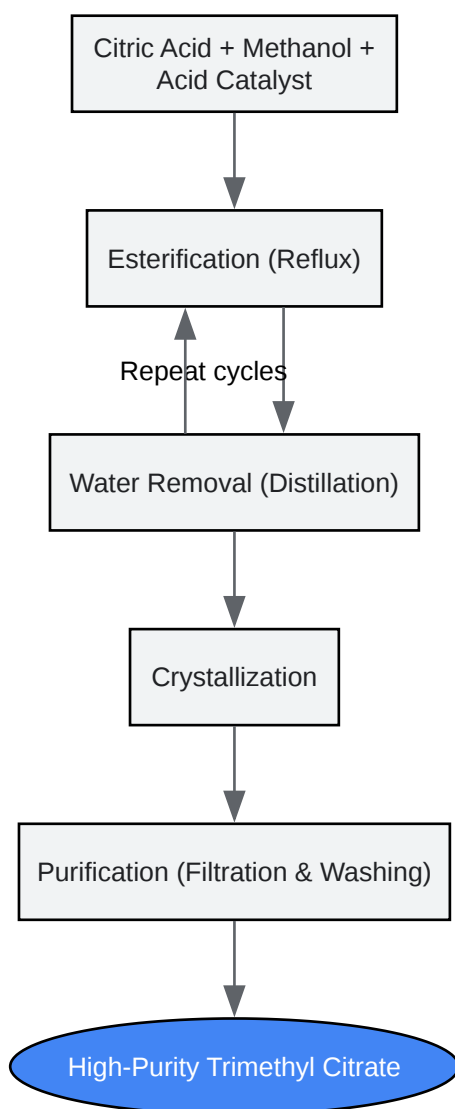


Figure 1: General Workflow for Trimethyl Citrate Synthesis

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Figure 1: General Workflow for **Trimethyl Citrate** Synthesis

Applications in Pharmaceutical Formulations

The primary role of **trimethyl citrate** in pharmaceutical formulations is as a plasticizer.^{[1][2][3]} Plasticizers are added to polymeric film coatings to increase their flexibility, reduce brittleness, and modify their permeability, thereby controlling the release of the active pharmaceutical ingredient (API).^[10]

Role as a Plasticizer in Controlled-Release Coatings

In controlled-release formulations, polymers such as ethylcellulose and polymethacrylates are commonly used to form a film around a tablet or pellet core. These films, however, can be brittle and prone to cracking. The incorporation of a plasticizer like **trimethyl citrate** lowers the glass transition temperature (T_g) of the polymer, allowing the polymer chains to move more freely and imparting flexibility to the film.[2]

The mechanism of action involves the plasticizer molecules interposing themselves between the polymer chains, reducing the intermolecular forces and increasing the free volume. This increased mobility of the polymer chains facilitates film formation and enhances the mechanical integrity of the coating.

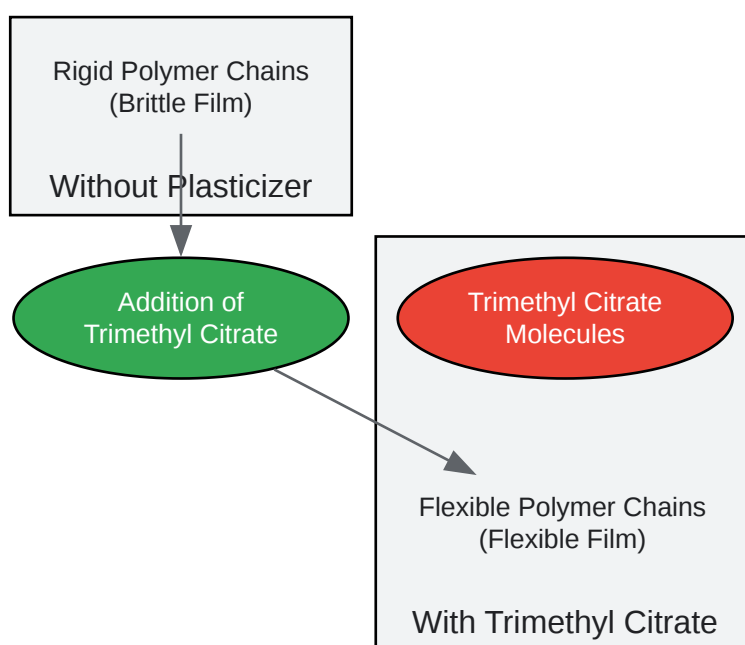


Figure 2: Mechanism of Plasticizer Action

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Figure 2: Mechanism of Plasticizer Action

Effect on Drug Release

The concentration of **trimethyl citrate** in a film coating can significantly influence the drug release profile. While there is limited specific data for **trimethyl citrate**, studies on the similar "methyl citrate" have shown that it can accelerate drug release from film-coated tablets. This is

attributed to the leaching of the water-soluble plasticizer into the dissolution medium, which creates pores and pathways for the drug to diffuse out.

Conversely, for less soluble plasticizers, increasing the concentration can sometimes lead to a decrease in the drug release rate by creating a more tortuous path for the drug to diffuse through the polymer matrix. The precise effect of **trimethyl citrate** on drug release will depend on its concentration, the properties of the API and the polymer, and the dissolution medium.

Potential in Advanced Drug Delivery Systems

While specific research is limited, the properties of **trimethyl citrate** suggest its potential in various advanced drug delivery systems:

- **Nanoparticles:** Trimethyl chitosan, a derivative of chitosan, has been investigated for creating nanoparticles for targeted drug delivery and gene silencing.^{[11][12][13]} Given its biocompatibility, **trimethyl citrate** could potentially be explored in the formulation of polymeric nanoparticles.
- **Hydrogels:** Citric acid is a known non-toxic crosslinking agent for preparing hydrogels for drug delivery.^{[14][15]} **Trimethyl citrate**, as a derivative, could be investigated for its role in modifying the properties of hydrogels.
- **Ophthalmic Formulations:** Citrate buffers are commonly used in ophthalmic formulations.^[16] The safety profile of **trimethyl citrate** could make it a candidate for investigation in controlled-release ophthalmic drug delivery systems.^[17]

Experimental Protocols for Characterization

To evaluate the performance of **trimethyl citrate** in a pharmaceutical formulation, several key experiments are necessary.

Determination of Plasticizer Efficiency

Objective: To quantify the effect of **trimethyl citrate** on the glass transition temperature (T_g) of a polymer film.

Methodology: Differential Scanning Calorimetry (DSC)

- **Sample Preparation:** Prepare films of the desired polymer (e.g., ethylcellulose) with varying concentrations of **trimethyl citrate** (e.g., 5%, 10%, 15%, 20% w/w of the polymer). Ensure the solvent is completely evaporated.
- **DSC Analysis:** Accurately weigh a small sample (5-10 mg) of the film into an aluminum DSC pan and seal it.
- **Thermal Program:** Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
- **Data Analysis:** Determine the T_g from the shift in the baseline of the thermogram. A lower T_g compared to the pure polymer indicates a plasticizing effect.

In Vitro Drug Release Studies

Objective: To assess the impact of **trimethyl citrate** concentration on the release of an API from a coated dosage form.

Methodology: USP Dissolution Apparatus

- **Formulation Preparation:** Prepare tablets or pellets with the API and coat them with a polymer solution containing different concentrations of **trimethyl citrate**.
- **Dissolution Test:** Place the dosage forms in a USP Apparatus 2 (paddle) or Apparatus 1 (basket) containing a suitable dissolution medium (e.g., simulated gastric or intestinal fluid). Maintain the temperature at $37 \pm 0.5^{\circ}\text{C}$ and a specified agitation speed.
- **Sampling:** At predetermined time intervals, withdraw samples of the dissolution medium and replace with fresh medium.
- **Analysis:** Analyze the samples for API concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.^[18]
- **Data Analysis:** Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

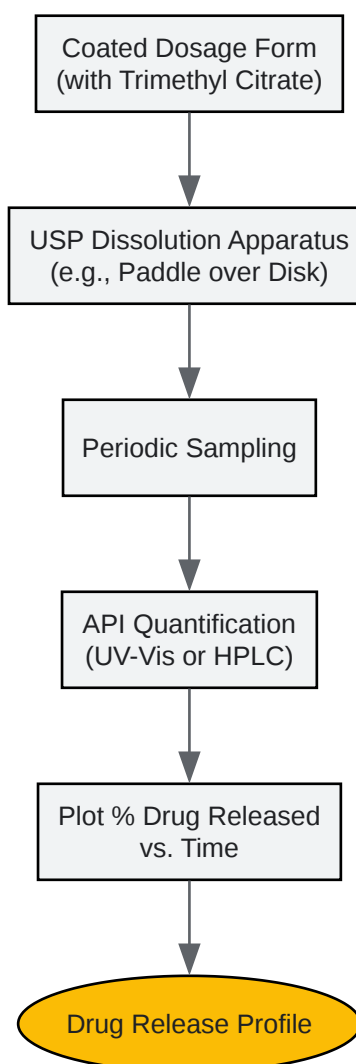


Figure 3: Workflow for In Vitro Dissolution Testing

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Figure 3: Workflow for In Vitro Dissolution Testing

Safety and Regulatory Status

Trimethyl citrate is generally regarded as a low-toxicity substance.[4] However, as with any excipient, its use in pharmaceutical products is subject to regulatory approval. While specific monographs for **trimethyl citrate** may not be as prevalent as for triethyl citrate, its structural similarity and low toxicity profile are favorable characteristics. It is crucial for formulators to consult the latest regulatory guidelines from authorities such as the FDA and EMA regarding the use of **trimethyl citrate** in pharmaceutical products.

Conclusion

Trimethyl citrate presents a promising option as a non-toxic, effective plasticizer for pharmaceutical formulations, particularly in the development of controlled-release dosage forms. Its ability to modify the physical properties of polymeric coatings can be harnessed to achieve desired drug release profiles. While there is a need for more direct research to fully elucidate its performance characteristics in comparison to other plasticizers, the existing data on citrate esters, combined with its favorable safety profile, provides a strong foundation for its further investigation and application in pharmaceutical development. Future studies should focus on generating quantitative data on its plasticizing efficiency, compatibility with a wider range of APIs and polymers, and its long-term stability in various formulations.

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